

(4-Chloro-2,6-dimethylphenyl)boronic acid CAS number

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Compound of Interest

Compound Name:	(4-Chloro-2,6-dimethylphenyl)boronic acid
Cat. No.:	B1393665

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An In-Depth Technical Guide to **(4-Chloro-2,6-dimethylphenyl)boronic acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of **(4-Chloro-2,6-dimethylphenyl)boronic acid**. With full editorial control, this document is structured to provide not just procedural steps but also the underlying scientific principles and practical insights gained from field experience.

Introduction: The Strategic Importance of a Sterically Hindered Building Block

(4-Chloro-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, where it serves as a versatile building block for constructing complex molecular architectures. The strategic placement of two methyl groups ortho to the boronic acid moiety introduces steric hindrance, which can be exploited to control reactivity and selectivity in synthetic transformations. This, combined with the chloro-substituent at the para position, provides a valuable tool for the synthesis of novel pharmaceutical intermediates and advanced materials. Boronic acids, in general, are prized for

their stability, low toxicity, and versatile reactivity, making them indispensable in the drug discovery process.[\[1\]](#)[\[2\]](#)

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The data for **(4-Chloro-2,6-dimethylphenyl)boronic acid** is summarized below.

Property	Value	Source(s)
CAS Number	1027045-31-3	[3] [4]
Molecular Formula	C ₈ H ₁₀ BClO ₂	[3] [4]
Molecular Weight	184.43 g/mol	[4]
Appearance	White to off-white solid/powder	
Storage Conditions	Sealed in a dry environment, Room Temperature or 2-8°C	[4] [5]

Note: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines). Proper storage in a desiccator or under an inert atmosphere is crucial to maintain their integrity.[\[6\]](#)[\[7\]](#)

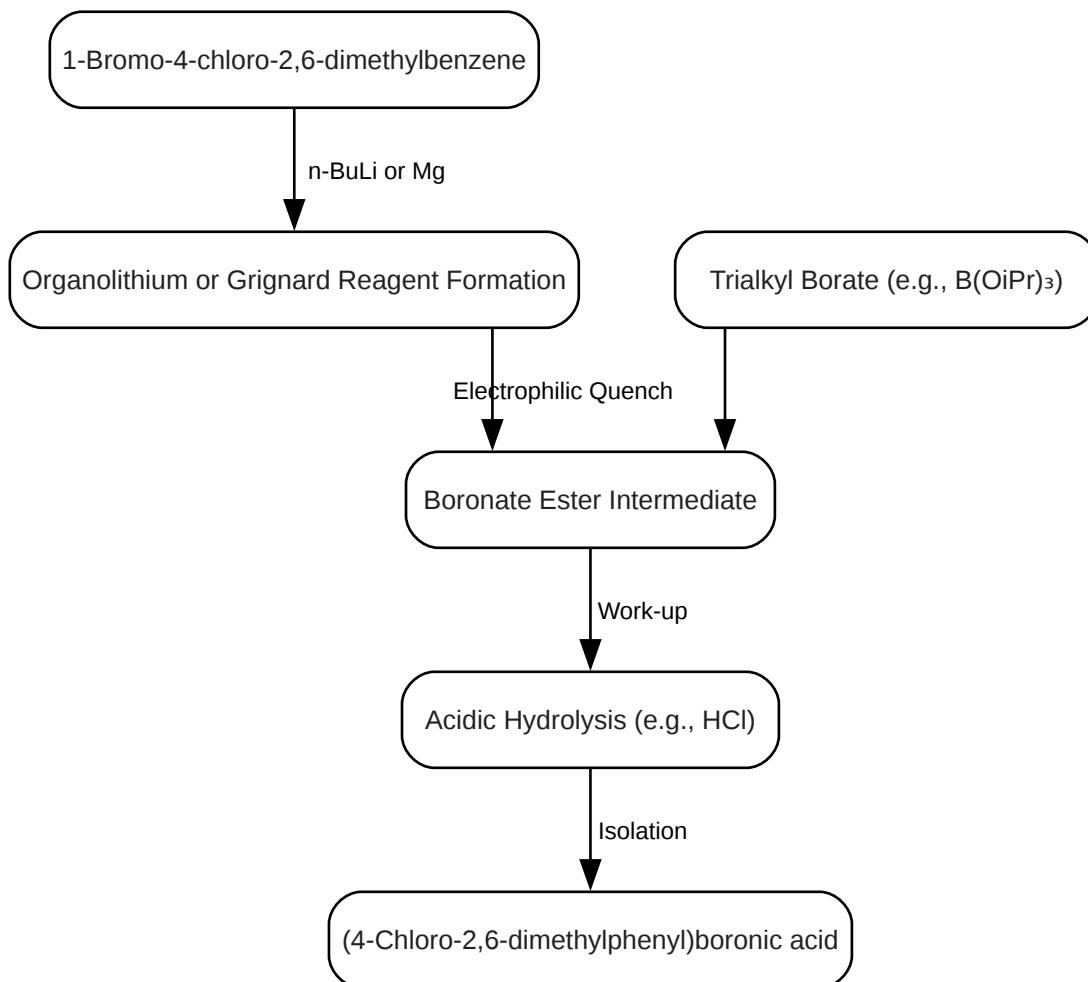
Synthesis of **(4-Chloro-2,6-dimethylphenyl)boronic acid**

The synthesis of arylboronic acids can be achieved through several established methods. For a sterically hindered and functionalized compound like **(4-Chloro-2,6-dimethylphenyl)boronic acid**, the most common approaches involve the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

A general and highly effective method is the Miyaura borylation, which involves a palladium-catalyzed coupling of an aryl halide with a diboron reagent.[\[8\]](#) This method offers excellent functional group tolerance.

Conceptual Synthesis Workflow

The diagram below illustrates the logical flow for a common synthesis route, starting from the corresponding aryl halide.



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Caption: General synthesis pathway for arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

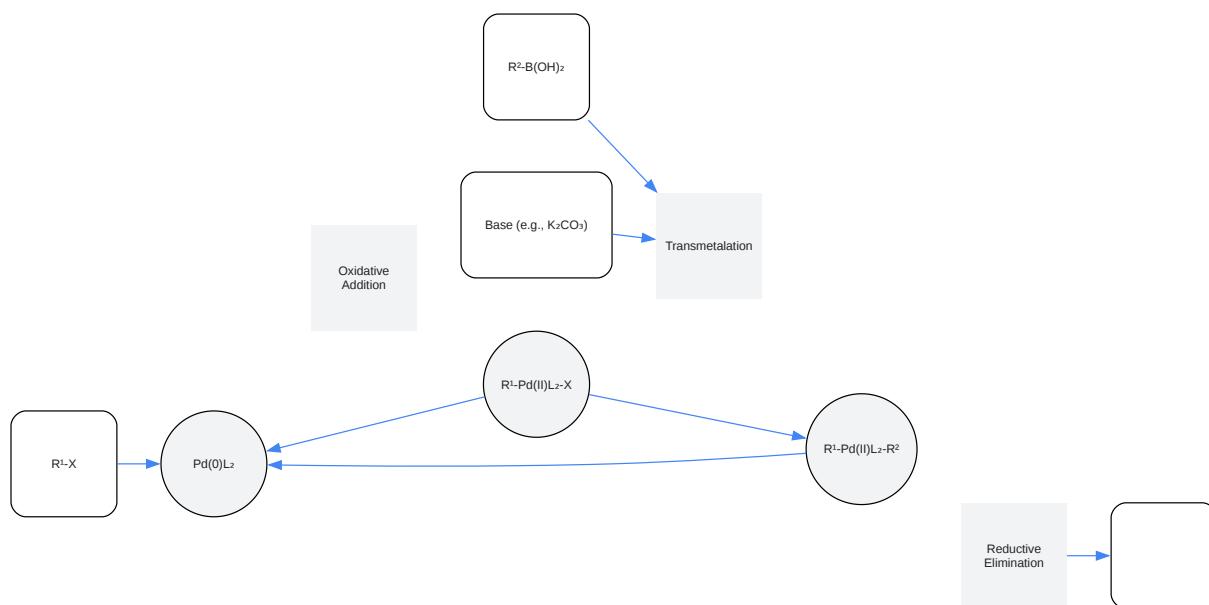
The paramount application of **(4-Chloro-2,6-dimethylphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.^{[9][10]} It is one of the

most reliable methods for constructing biaryl linkages, which are common motifs in pharmaceuticals.[\[11\]](#)

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, yet detailed, procedure for the coupling of **(4-Chloro-2,6-dimethylphenyl)boronic acid** with an aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **(4-Chloro-2,6-dimethylphenyl)boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- Triphenylphosphine (PPh_3) (0.04 equivalents)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 equivalents)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Vessel Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with an inert gas. This is a critical step to exclude oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: To the flask, add the aryl bromide, **(4-Chloro-2,6-dimethylphenyl)boronic acid**, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

- Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes. This further ensures the removal of dissolved oxygen.
- Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.
- Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Discovery

The unique substitution pattern of **(4-Chloro-2,6-dimethylphenyl)boronic acid** makes it a valuable reagent in several areas:

- Medicinal Chemistry: The boronic acid functional group is a key component in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[2][12] This building block allows for the introduction of a sterically encumbered phenyl ring, which can be used to probe binding pockets of enzymes and receptors, potentially improving selectivity and pharmacokinetic properties.[13] The chloro group also serves as a handle for further synthetic modifications.
- Materials Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The specific stereoelectronic properties imparted by this reagent can be used to fine-tune the optical and electronic properties of these materials.

Handling, Storage, and Safety

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]
- Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids are susceptible to decomposition via protodeboronation, particularly under harsh pH conditions, neutral storage conditions are preferred.[6][15]
- Potential Genotoxicity: It is worth noting that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[15] Therefore, controlling residual levels in final products is a critical consideration in process development.

Conclusion

(4-Chloro-2,6-dimethylphenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for the synthesis of complex biaryl compounds. A thorough understanding of its properties, handling requirements, and the mechanistic nuances of its application will empower researchers to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

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